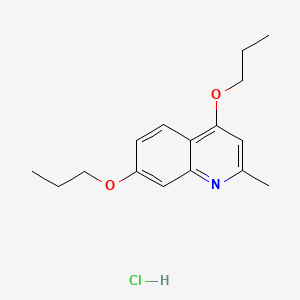

Quinaldine, 4,7-dipropoxy-, hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

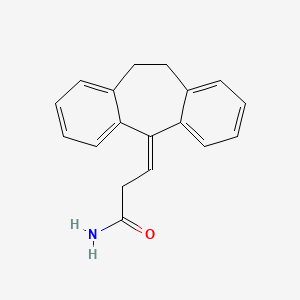

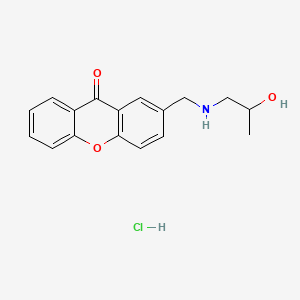

Quinaldina, 4,7-dipropoxi-, clorhidrato: es un compuesto químico con la fórmula molecular C16H22ClNO2 y un peso molecular de 295.8044 g/mol . Este compuesto es un derivado de la quinaldina, que es un derivado metilo del compuesto heterocíclico quinolina . La quinaldina y sus derivados son conocidos por su bioactividad y se utilizan en diversas aplicaciones, incluida la preparación de colorantes y productos farmacéuticos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La quinaldina, 4,7-dipropoxi-, clorhidrato se puede sintetizar mediante diversos métodos. Un enfoque común implica la síntesis de Skraup, que utiliza anilina y crotonaldehído con ácido sulfúrico como catalizador . Otro método implica la variación de Doebner-von Miller de la reacción de Skraup, que también utiliza anilina pero con paraldehído . Estas reacciones generalmente requieren altas temperaturas y la presencia de un agente deshidrogenante .

Métodos de producción industrial: La producción industrial de derivados de la quinaldina a menudo implica la recuperación de la quinaldina del alquitrán de hulla, donde está presente en pequeñas cantidades . El compuesto se purifica luego mediante procesos de rectificación e hidratación . Los métodos de producción tienen como objetivo maximizar el rendimiento manteniendo la pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: La quinaldina, 4,7-dipropoxi-, clorhidrato sufre diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución .

Reactivos y condiciones comunes:

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de la quinolina, mientras que la reducción puede producir compuestos de tetrahidroquinolina .

Aplicaciones Científicas De Investigación

Química: En química, los derivados de la quinaldina se utilizan como intermediarios en la síntesis de varios compuestos orgánicos . También se emplean en la preparación de colorantes e indicadores de pH .

Biología: La quinaldina, 4,7-dipropoxi-, clorhidrato tiene aplicaciones en la investigación biológica, particularmente en el estudio de las interacciones enzimáticas y las vías metabólicas .

Medicina: En medicina, los derivados de la quinaldina se exploran por sus posibles propiedades terapéuticas, incluidas las actividades antimaláricas y antiinflamatorias .

Industria: Industrialmente, los derivados de la quinaldina se utilizan en la fabricación de colorantes, colorantes alimentarios y productos farmacéuticos .

Mecanismo De Acción

El mecanismo de acción de la quinaldina, 4,7-dipropoxi-, clorhidrato implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un inhibidor enzimático, afectando diversos procesos bioquímicos . Su bioactividad se atribuye a su capacidad de interactuar con componentes celulares, lo que lleva a cambios en la función y el metabolismo celulares .

Comparación Con Compuestos Similares

Compuestos similares:

Quinolina: Un compuesto aromático heterocíclico basado en nitrógeno con reactividad química similar.

Quinidina: Un alcaloide utilizado en el tratamiento de arritmias, con un perfil electrofisiológico complejo.

Singularidad: La quinaldina, 4,7-dipropoxi-, clorhidrato es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas . Sus grupos dipropoxi mejoran su solubilidad y reactividad, lo que lo convierte en un compuesto valioso en diversas aplicaciones .

Propiedades

Número CAS |

94113-19-6 |

|---|---|

Fórmula molecular |

C16H22ClNO2 |

Peso molecular |

295.80 g/mol |

Nombre IUPAC |

2-methyl-4,7-dipropoxyquinoline;hydrochloride |

InChI |

InChI=1S/C16H21NO2.ClH/c1-4-8-18-13-6-7-14-15(11-13)17-12(3)10-16(14)19-9-5-2;/h6-7,10-11H,4-5,8-9H2,1-3H3;1H |

Clave InChI |

JJORDYYCFQJLAU-UHFFFAOYSA-N |

SMILES canónico |

CCCOC1=CC2=NC(=CC(=C2C=C1)OCCC)C.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-[4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12736716.png)